molecular formula C8H17BrN4O B612003 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide CAS No. 1086639-59-9

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Cat. No. B612003
CAS RN: 1086639-59-9
M. Wt: 265.15078
InChI Key:
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Description

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide, commonly referred to as TADB, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways. TADB is a relatively new compound and has only recently been studied in detail.

Scientific Research Applications

Inhibition of FAK Autophosphorylation

Y11 is a small molecule inhibitor that targets the Y397 site of Focal Adhesion Kinase (FAK). It significantly and specifically decreases FAK autophosphorylation . This is important because FAK plays a crucial role in cellular functions such as motility, adhesion, survival, proliferation, invasion, metastasis, and angiogenesis .

Decreasing Cancer Cell Viability

Y11 has been shown to decrease the viability of cancer cells . This makes it a potential candidate for use in cancer therapeutics .

Decreasing Clonogenicity of Cancer Cells

In addition to reducing cell viability, Y11 also decreases the clonogenicity of cancer cells . This means it reduces the ability of a single cell to grow into a colony, which is a key aspect of cancer progression .

Inducing Cancer Cell Detachment and Apoptosis

Y11 has been found to increase detachment and apoptosis in cancer cells in vitro . Apoptosis, or programmed cell death, is a process that is often defective in cancer cells. By inducing apoptosis, Y11 could help to control the growth of cancer cells .

Decreasing Tumor Growth in Vivo

In a mouse xenograft model of colon cancer, Y11 was found to significantly decrease tumor growth . This suggests that it could have potential as a therapeutic agent in the treatment of cancer .

Inhibiting FAK in Tumors

Tumors from mice treated with Y11 demonstrated decreased Y397-FAK autophosphorylation . This indicates that Y11 can effectively inhibit FAK in a living organism, further supporting its potential use in cancer treatment .

properties

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-hydroxyethyl)-, bromide

CAS RN

1086639-59-9
Record name 1086639-59-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 2
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 3
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 4
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 5
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 6
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

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